4,4-Dimethoxybut-1-ene
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Overview
Description
4,4-Dimethoxybut-1-ene is an organic compound with the molecular formula C₆H₁₂O₂. It is a derivative of butene, where two methoxy groups are attached to the fourth carbon atom. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4-Dimethoxybut-1-ene can be synthesized through various methods. One common approach involves the reaction of butadiene with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to this compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and separation techniques.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxybut-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted butenes depending on the nucleophile used.
Scientific Research Applications
4,4-Dimethoxybut-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxybut-1-ene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethoxybut-1-yne: A similar compound with a triple bond instead of a double bond.
3,4-Dimethoxybut-1-ene: A positional isomer with methoxy groups on different carbon atoms.
4,4-Dimethoxybutane: A saturated analog with no double bond.
Uniqueness
4,4-Dimethoxybut-1-ene is unique due to its specific placement of methoxy groups and the presence of a double bond, which imparts distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
4,4-dimethoxybut-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-4-5-6(7-2)8-3/h4,6H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTNGXPZDGKIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501595 |
Source
|
Record name | 4,4-Dimethoxybut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72380-56-4 |
Source
|
Record name | 4,4-Dimethoxybut-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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